3-(2,2-Difluoroethoxy)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7)4-9-3-1-2-8/h5,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUMDXAMZOTVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations
Reactions Involving the Primary Hydroxyl Group
The primary alcohol group is the more reactive site of the molecule, readily participating in a variety of common alcohol transformations.
The primary alcohol, 3-(2,2-difluoroethoxy)propan-1-ol, can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. libretexts.orgchemguide.co.uk Partial oxidation, typically under controlled conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or by distilling the product as it forms, yields 3-(2,2-difluoroethoxy)propanal. libretexts.orgpassmyexams.co.uk
Stronger oxidizing agents, such as potassium dichromate in acidic solution, and more vigorous reaction conditions like heating under reflux, will further oxidize the initially formed aldehyde to the corresponding carboxylic acid, 3-(2,2-difluoroethoxy)propanoic acid. chemguide.co.ukuni.lusavemyexams.comwpmucdn.com The presence of the difluoroethoxy group is generally stable to these oxidative conditions.
| Reactant | Oxidizing Agent/Conditions | Product | Product Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-(2,2-Difluoroethoxy)propanal | Aldehyde |
| This compound | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄, heat | 3-(2,2-Difluoroethoxy)propanoic acid | Carboxylic Acid |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. chemguide.co.uk This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible process. chemguide.co.uk For example, reacting this compound with butanoic acid in the presence of an acid catalyst would yield propyl butanoate. youtube.com
Etherification, the formation of an ether, can also be achieved. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. ksu.edu.sayoutube.com Protonation of the hydroxyl group by a strong acid allows it to leave as a water molecule. youtube.comlibretexts.org This enables reaction with halides (e.g., from HBr, HCl) to form the corresponding haloalkane, such as 1-bromo-3-(2,2-difluoroethoxy)propane. ucsb.edulibretexts.org For primary alcohols, this substitution typically proceeds via an SN2 mechanism. youtube.comucsb.edulibretexts.org
Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270). libretexts.orgresearchgate.netyoutube.com These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. libretexts.orgresearchgate.net This two-step process is often preferred as it avoids the strongly acidic conditions required for direct substitution and proceeds with retention of configuration at the alcohol carbon during the ester formation. youtube.com
| Starting Material | Reagent | Intermediate/Product | Reaction Type |
|---|---|---|---|
| This compound | HBr (strong acid) | 1-Bromo-3-(2,2-difluoroethoxy)propane | Direct Halogenation (SN2) |
| This compound | 1. p-Toluenesulfonyl chloride, pyridine 2. NaBr | 1. 3-(2,2-Difluoroethoxy)propyl tosylate 2. 1-Bromo-3-(2,2-difluoroethoxy)propane | Sulfonate Ester Formation followed by SN2 |
Under forcing conditions, such as heating with a strong acid catalyst like concentrated sulfuric or phosphoric acid, this compound can undergo dehydration (elimination of a water molecule) to form an alkene. chemguide.co.ukyoutube.com The reaction involves the removal of the hydroxyl group from one carbon and a hydrogen atom from an adjacent carbon, resulting in the formation of 3-(2,2-difluoroethoxy)prop-1-ene. youtube.com This process is a type of elimination reaction.
Reactions Involving the 2,2-Difluoroethoxy Moiety
The 2,2-difluoroethoxy group is characterized by its high stability. The carbon-fluorine bonds are very strong, and the fluorine atoms exert a strong electron-withdrawing inductive effect. This effect decreases the electron density on the adjacent ether oxygen and the C-O bonds, making the fluoroether linkage generally unreactive towards many reagents. It is stable under the conditions typically used for oxidation, esterification, and the formation of sulfonate esters at the primary alcohol site. Cleavage of the ether bond would require harsh conditions not typically encountered in standard organic transformations. The presence of two fluorine atoms on the same carbon also provides steric shielding, further contributing to its stability.
Potential for Further Fluorination or Defluorination
Further Fluorination: The gem-difluoro (-CF₂-) group in this compound is generally stable and resistant to further fluorination under standard conditions. Methods like the Swarts reaction, which uses antimony fluorides, or electrochemical fluorination (Simons process) are typically employed for converting hydrocarbons or chlorinated compounds to perfluorinated ones and are not generally suitable for adding a third fluorine to an already difluorinated carbon in this context. cas.cnnih.gov Direct fluorination using elemental fluorine (F₂) is extremely vigorous and difficult to control, often leading to fragmentation of the molecule. nih.gov Modern oxidative fluorination methods, such as those using potassium fluoride (B91410) (KF) and trichloroisocyanuric acid (TCICA), have been developed for heteroatoms but are not designed for saturating a CF₂ group. nih.gov The primary alcohol group, however, could potentially undergo deoxyfluorination, replacing the -OH group with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or other specialized deoxyfluorination agents.
Defluorination: Defluorination, the removal of fluorine atoms, is a potential transformation, although it typically requires specific and often harsh conditions. The gem-difluoro group is generally stable, but reactions can be induced. A common pathway for related compounds, such as gem-difluoroalkenes, involves an addition-elimination mechanism where a nucleophile attacks the difluorinated carbon, followed by the elimination of a fluoride ion. sci-hub.seacs.org While this compound does not have a double bond to facilitate this directly, strong reducing agents or specific transition-metal catalysts could potentially effect a hydrodefluorination (replacement of F with H). For example, palladium-catalyzed reactions have been used for the defluorinative functionalization of related structures like gem-difluorinated cyclopropanes. acs.org
Nucleophilic Attack on the Fluorinated Carbon Atoms (e.g., gem-difluorides)
The carbon atom of the gem-difluoro (-CF₂-) group is highly electrophilic due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This makes it a potential site for nucleophilic attack. However, the stability of the C-F bond and the nature of the ether linkage present significant kinetic and thermodynamic barriers.
In analogous systems like gem-difluoroalkenes, nucleophilic attack at the difluorinated carbon is a well-established phenomenon. nih.govrsc.org This attack often leads to an unstable anionic intermediate that subsequently eliminates a fluoride ion (β-fluoride elimination) to form a monofluoroalkene. nih.gov For an ether like this compound, a direct nucleophilic substitution (Sɴ2 type) on the -CF₂- carbon is highly unlikely due to the strength of the C-F bonds and the poor leaving group ability of fluoride.
A plausible, though challenging, pathway for nucleophilic interaction would involve conditions that could cleave the C-O ether bond first, or a mechanism facilitated by a strong Lewis acid to activate the ether oxygen. More commonly, reactions involving nucleophiles would occur at the primary alcohol (e.g., deprotonation by a base) or the adjacent -CH₂- group, rather than directly on the highly fluorinated carbon atom under typical nucleophilic conditions.
Mechanistic Studies of Key Transformations
While specific, in-depth mechanistic studies for this compound are not widely available in published literature, the reaction pathways can be inferred from studies on related organofluorine compounds and ethers.
Reaction Pathway Elucidation
The elucidation of reaction pathways for organofluorine compounds often involves a combination of experimental and computational methods. rsc.org For a molecule like this compound, mechanistic investigations would focus on several key reactions:
Reactions at the Alcohol: Standard alcohol reactions like esterification or oxidation would follow well-understood pathways. For instance, oxidation to the corresponding aldehyde or carboxylic acid would proceed via mechanisms dependent on the chosen oxidant.
Ether Cleavage: Cleavage of the ether bond typically requires strong acids like HBr or HI. The mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack by the halide on one of the adjacent carbon atoms. Attack is generally favored at the less hindered carbon, which in this case would be the propyl side, cleaving the CH₂-O bond.
Degradation Pathways: Atmospheric degradation studies on analogous compounds like 3-methoxy-1-propanol (B72126) show that reaction with hydroxyl radicals is a primary pathway. researchgate.net The mechanism proceeds via hydrogen atom abstraction, primarily from the carbon atoms adjacent to the ether oxygen, leading to the formation of alkyl radicals. researchgate.net A similar pathway could be proposed for this compound, with subsequent reactions involving oxygen addition and fragmentation.
A hypothetical reaction pathway involving nucleophilic substitution on a related gem-difluoroalkene is shown below, illustrating the common addition-elimination mechanism. sci-hub.seacs.org
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack on the electron-deficient difluorinated carbon of a gem-difluoroalkene. | Formation of a β-difluoro anion intermediate. |
| 2 | β-fluoride elimination from the unstable anionic intermediate. | Generation of a monofluoroalkene and a fluoride ion. |
This table illustrates a general mechanism for related compounds, not specifically for this compound.
Intermediate Characterization and Trapping
Characterizing reactive intermediates is crucial for confirming a proposed reaction mechanism. rsc.org For transformations involving this compound, this could involve:
Carbocation Intermediates: In acid-catalyzed ether cleavage, carbocation intermediates could be formed. Their existence and structure could be probed by conducting reactions in the presence of trapping agents or by using spectroscopic methods under specific conditions.
Radical Intermediates: For radical-driven reactions, such as atmospheric degradation or reactions initiated by radical starters, the resulting carbon-centered radicals could be detected by electron paramagnetic resonance (EPR) spectroscopy or trapped using radical scavengers like TEMPO. acs.org
Anionic Intermediates: In reactions involving strong bases or nucleophiles, anionic intermediates might be formed. Trapping these with electrophiles or spectroscopic analysis (e.g., NMR at low temperatures) could provide evidence of their formation. nih.gov
Flavin-Oxide Intermediates: While not directly applicable to this simple alcohol, advanced studies on enzymatic reactions involving fluorinated substrates have successfully visualized and trapped highly reactive flavin-oxide intermediates, showcasing the sophisticated techniques available for mechanistic studies. nih.gov
Kinetic and Thermodynamic Aspects of Reactions
The kinetics and thermodynamics govern the rate and feasibility of chemical reactions. youtube.comjeeadv.ac.in
Thermodynamics: The presence of the C-F bonds significantly impacts the thermodynamics. The C-F bond is the strongest single bond in organic chemistry, making transformations that involve its cleavage thermodynamically demanding. Reactions involving the cleavage of C-H or C-O bonds are generally more favorable. Thermodynamic data for reactions involving this compound would be essential to predict equilibrium positions and spontaneity. jeeadv.ac.in For example, the Gibbs free energy (ΔG) would determine whether a potential transformation is favorable. rsc.org
Kinetics: The kinetics, or rate, of reactions involving this molecule are also heavily influenced by the difluoroethoxy group.
Activation Energy: Reactions involving the cleavage of the C-F bond would have a very high activation energy, making them slow without significant energy input or catalysis.
Inductive Effects: The electron-withdrawing nature of the fluorine atoms can affect the rates of nearby reactions. For example, it would decrease the nucleophilicity of the ether oxygen, potentially slowing down acid-catalyzed cleavage compared to a non-fluorinated analogue.
Rate Constants: In atmospheric degradation studies of similar compounds like 3-methoxy-1-propanol, rate constants for reactions with OH radicals have been computationally and experimentally determined to be on the order of 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹, indicating rapid degradation. researchgate.net It is expected that this compound would have a comparable, rapid degradation rate in the atmosphere.
| Parameter | Influence on Reactivity of this compound |
| Bond Dissociation Energy (BDE) | High BDE for C-F bonds makes defluorination kinetically slow and thermodynamically unfavorable. |
| Activation Energy (Ea) | High for reactions breaking C-F bonds; lower for reactions at the alcohol or ether linkage. |
| Gibbs Free Energy (ΔG) | Negative ΔG required for spontaneous reactions; cleavage of C-F bonds would likely have a positive ΔG. |
| Rate Constant (k) | Expected to be high for atmospheric degradation via radical pathways. |
This table provides a qualitative summary of kinetic and thermodynamic considerations.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms. For 3-(2,2-Difluoroethoxy)propan-1-ol, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, offers a complete picture of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the proton spectrum is expected to show distinct signals for the protons on the propanol (B110389) backbone and the difluoroethoxy group. docbrown.info
The protons of the propanol moiety (HO-CH₂-CH₂-CH₂-O-) would exhibit characteristic chemical shifts and splitting patterns. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would typically appear as a triplet, split by the adjacent methylene (B1212753) group. The central methylene group (-CH₂-) would likely appear as a multiplet due to coupling with protons on both adjacent carbons. The methylene group attached to the ether oxygen (-CH₂-O-) would also present as a triplet. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature. libretexts.org This is due to the rapid exchange of protons between alcohol molecules, which can be catalyzed by trace acidic impurities. libretexts.orgdocbrown.info The addition of deuterium (B1214612) oxide (D₂O) can confirm the hydroxyl peak, as the proton is exchanged for deuterium, causing the signal to disappear from the ¹H NMR spectrum. docbrown.infolibretexts.org
The difluoroethoxy group (-O-CH₂-CHF₂) also contributes to the ¹H NMR spectrum. The methylene protons adjacent to the ether oxygen would likely appear as a triplet, coupled to the single proton on the difluoromethyl group. The methine proton (-CHF₂) would exhibit a complex splitting pattern, appearing as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| HO-CH ₂- | ~3.6 | Triplet (t) | 2H |
| -CH₂-CH ₂-CH₂- | ~1.8 | Multiplet (m) | 2H |
| -CH₂-O-CH ₂- | ~3.7 | Triplet (t) | 2H |
| -O-CH₂-CH F₂ | ~5.8-6.4 | Triplet of Triplets (tt) | 1H |
| H O- | Variable | Singlet (s) | 1H |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoroethoxy Structure Elucidation
¹⁹F NMR is a powerful tool specifically for analyzing fluorine-containing compounds. Given the presence of the difluoroethoxy group, ¹⁹F NMR is indispensable for confirming the structure of this compound. The two fluorine atoms in the -CHF₂ group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the adjacent methine proton (-CHF₂). The chemical shift of this signal would be characteristic of a difluoromethyl group adjacent to a methylene group.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu In this compound, five distinct carbon signals are expected, corresponding to the five unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. udel.edudocbrown.info
The carbon of the -CH₂OH group is expected to appear in the range of 50-65 ppm. libretexts.org The carbons of the propylene (B89431) chain will have distinct chemical shifts, with the carbon attached to the ether oxygen being more deshielded (shifted downfield) than the central carbon. The carbons of the difluoroethoxy group will also have characteristic chemical shifts. The carbon of the -OCH₂- group will be in the typical ether region, while the -CHF₂ carbon will be significantly shifted downfield and will exhibit coupling to the attached fluorine atoms (¹JCF), resulting in a triplet in the proton-coupled ¹³C NMR spectrum. In a standard broadband decoupled ¹³C NMR spectrum, this coupling is removed, and the signal appears as a singlet.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| HO-C H₂- | ~60 |
| -CH₂-C H₂-CH₂- | ~32 |
| -C H₂-O-CH₂- | ~70 |
| -O-C H₂-CHF₂ | ~68 |
| -C HF₂ | ~115 (triplet in coupled spectrum) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity of the propanol backbone, for instance, showing a correlation between the protons of the HO-CH₂- group and the adjacent -CH₂- group. sdsu.edu It would also show the coupling between the methylene and methine protons of the difluoroethoxy group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduemerypharma.com An HSQC spectrum would allow for the direct assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. docbrown.info
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orgdocbrown.info The broadness of this peak is due to hydrogen bonding between the alcohol molecules. docbrown.info
C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic (sp³) carbons in the molecule.
C-O Stretch: A strong C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹. libretexts.org Another C-O stretching vibration corresponding to the ether linkage would also be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ are characteristic of C-F stretching vibrations. These bands are often intense and can help confirm the presence of the difluoroethoxy group.
The fingerprint region, from approximately 400 to 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for its identification by comparison with a reference spectrum. docbrown.infodocbrown.info
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkane | C-H Stretch | 2850-3000 | Medium to Strong |
| Primary Alcohol | C-O Stretch | ~1050 | Strong |
| Ether | C-O Stretch | 1000-1300 | Strong |
| Fluoroalkane | C-F Stretch | 1000-1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is crucial for obtaining the precise mass of a molecule, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₅H₁₀F₂O₂), the exact mass can be calculated and then compared to the experimentally measured value, typically within a few parts per million (ppm) for confident identification. nih.gov Techniques like chemical ionization (CIMS) and atmospheric pressure photoionization (APPI) coupled with HRMS are particularly useful for analyzing fluorinated organic compounds. acs.orgub.edu
Table 2: Calculated Exact Masses for this compound Adducts
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | [C₅H₁₁F₂O₂]⁺ | 141.0721 |
| [M+Na]⁺ | [C₅H₁₀F₂O₂Na]⁺ | 163.0540 |
Data calculated based on IUPAC atomic weights. The molecular weight of the neutral molecule is 140.13 g/mol . bldpharm.com
In mass spectrometry, molecules are ionized and then break apart into characteristic fragments. Analyzing these fragmentation patterns provides detailed structural information. libretexts.org For this compound, the fragmentation would follow patterns typical for alcohols and ethers. libretexts.orglibretexts.org
Common fragmentation pathways for alcohols include the alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of a water molecule (a loss of 18 Da). libretexts.orglibretexts.org For a primary alcohol like this compound, alpha-cleavage would lead to the loss of the C₃H₆OCH₂CF₂H radical, resulting in a characteristic peak for [CH₂OH]⁺ at m/z 31. docbrown.info
The ether linkage also directs fragmentation. Cleavage of the C-O bond or the C-C bonds adjacent to the ether oxygen would produce a series of fragment ions. The presence of the difluoroethoxy group would yield unique fragments containing fluorine atoms. The fragmentation pattern of propan-1-ol shows a prominent base peak at m/z 31, which helps distinguish it from its isomer, propan-2-ol, which has a base peak at m/z 45. docbrown.infodocbrown.info The fragmentation of this compound would be expected to show ions resulting from the cleavage of the propanol and difluoroethoxy moieties.
Table 3: Plausible Mass Fragments of this compound
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 122 | [M - H₂O]⁺ | Loss of water from the molecular ion |
| 95 | [CH₂(OH)CH₂CH₂O]⁺ | Cleavage of C-C bond in the ethoxy group |
| 83 | [OCH₂CF₂H]⁺ | Cleavage of the ether C-O bond |
| 59 | [CH₂(OH)CH₂CH₂]⁺ | Cleavage of the ether C-O bond |
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating the compound from impurities and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and travels through a column with a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. oiv.intoiv.int
For analyzing propanol derivatives and other alcohols, polar columns are often used. oiv.int The method typically involves injecting the sample into a heated port, where it vaporizes and is carried by a gas like helium or hydrogen through a capillary column. A temperature program is often used to ensure good separation of components with different boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). oiv.intnih.gov GC-MS is particularly powerful as it provides both separation and structural identification of the eluting compounds. nih.govwipo.int
Table 4: Typical GC-MS Parameters for Analysis of Propanol Derivatives
| Parameter | Condition |
|---|---|
| Column | Polar capillary column (e.g., Wax-type) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
High-performance liquid chromatography is a versatile technique for separating compounds in a liquid mobile phase. For a moderately polar compound like this compound, reverse-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.
The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com By adjusting the ratio of these solvents, the retention time of the compound on the column can be controlled to achieve separation from impurities. Detection can be accomplished using a variety of detectors, with UV detectors being common if the compound or its derivatives absorb ultraviolet light. For compounds without a UV chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity. sielc.com
Table 5: Typical HPLC Parameters for Analysis of Alcohols
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase (e.g., C18, C8) |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |
| Detector | Refractive Index (RI), ELSD, or Mass Spectrometer (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in organic synthesis. For compounds similar in structure to this compound, which possess moderate polarity due to the hydroxyl and ether functional groups, this method would be a standard approach for purification following a synthetic reaction.
In a typical procedure, the crude product would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid stationary phase, commonly silica (B1680970) gel or alumina. The separation of the desired compound from impurities is then achieved by eluting the mixture with a solvent system of increasing polarity. For a compound like this compound, a common mobile phase might start with a non-polar solvent such as hexane, with a gradual introduction of a more polar solvent like ethyl acetate. The fractions would be collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. However, specific details such as the exact solvent gradient, column dimensions, and stationary phase used for the purification of this compound are not reported in available literature.
| Parameter | Typical Value/Solvent |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient |
| Detection Method | Thin-Layer Chromatography (TLC) |
This table represents a generalized approach and is not based on specific experimental data for this compound.
Other Advanced Characterization Methodologies
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this method to be applicable, the substance must be in a crystalline solid form. Given that this compound is expected to be a liquid at room temperature (based on the physical properties of similar short-chain alcohols and ethers), obtaining a single crystal suitable for XRD analysis would require crystallization at low temperatures.
There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its crystal lattice, unit cell dimensions, and bond angles as determined by XRD is not available.
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically coupled with electron microscopy (e.g., SEM or TEM). EDS analysis of this compound would be expected to confirm the presence of carbon (C), oxygen (O), and fluorine (F), the constituent elements of the molecule.
The technique provides a qualitative and semi-quantitative analysis of the elemental composition. A hypothetical EDS spectrum for this compound would show distinct peaks corresponding to the characteristic X-ray emissions of these elements. However, no specific EDS studies or the resulting spectra for this compound have been documented in the scientific literature.
| Element | Expected Presence |
| Carbon (C) | Yes |
| Oxygen (O) | Yes |
| Fluorine (F) | Yes |
| Hydrogen (H) | Not detectable by EDS |
This table indicates the expected elemental composition based on the molecular formula of this compound. It is not derived from actual experimental EDS data for this compound.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to probe the intrinsic properties of molecules like 3-(2,2-difluoroethoxy)propan-1-ol, offering deep insights into its electronic behavior and potential reactivity.
Electronic Structure Determination (e.g., HOMO-LUMO analysis)
The electronic landscape of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher stability and lower reactivity. wikipedia.orgsemanticscholar.org
For this compound, the presence of two highly electronegative fluorine atoms is expected to lower the energies of the molecular orbitals. nih.gov The HOMO is likely concentrated around the oxygen atoms of the ether and alcohol functionalities, marking them as probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the anti-bonding orbitals of the C-F and C-O bonds.
Computational methods like Density Functional Theory (DFT) are used to calculate these electronic properties. semanticscholar.orgnih.gov The table below illustrates the type of data generated from such calculations, although specific values for this exact molecule require dedicated computational studies.
Table 1: Representative Data from Quantum Chemical Calculations This table is for illustrative purposes and does not represent published data for this specific compound.
| Property | Illustrative Value | Computational Method |
|---|---|---|
| HOMO Energy | -7.5 eV | DFT / B3LYP / 6-311+G(d,p) |
| LUMO Energy | +1.2 eV | DFT / B3LYP / 6-311+G(d,p) |
| HOMO-LUMO Gap | 8.7 eV | DFT / B3LYP / 6-311+G(d,p) |
| Dipole Moment | 2.5 D | DFT / B3LYP / 6-311+G(d,p) |
Molecular Orbital Theory and Reactivity Predictions
Molecular orbital theory uses the information from electronic structure calculations to predict how a molecule will behave in a chemical reaction. The characteristics of the frontier orbitals of this compound allow for several reactivity predictions.
The high electron density on the oxygen atoms (as indicated by the HOMO) suggests they are the most nucleophilic sites, making them susceptible to protonation or reaction with other electrophiles. Furthermore, the strong electron-withdrawing inductive effect of the two fluorine atoms will increase the acidity of the terminal hydroxyl proton, making it more acidic than the alcohol in the non-fluorinated analogue, propan-1-ol.
Conformational Analysis and Energy Landscapes
Stereochemical Preferences and Isomeric Stability
The stability of different conformers is primarily affected by steric interactions (the repulsion between bulky groups) and torsional strain (the energy cost of eclipsing bonds). libretexts.org The molecule will preferentially adopt a staggered conformation where bulky substituents are far from each other to minimize these strains. For this compound, this would likely involve an anti-periplanar arrangement of the difluoroethoxy group relative to the hydroxyl group. Computational analysis can map the potential energy surface as a function of bond rotation (dihedral angles) to identify the lowest energy conformers. upenn.edu
Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)
Intramolecular forces can have a profound impact on conformational preference. nih.gov
Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur in the form of an intramolecular hydrogen bond (HB). This can happen between the hydrogen of the hydroxyl group and the ether oxygen atom. Research has also shown that fluorine can act as a hydrogen bond acceptor, leading to the possibility of an O-H···F interaction. southampton.ac.uknih.govnih.gov The formation of such hydrogen bonds creates a more rigid, pseudo-cyclic structure, which can be a dominant conformational feature. southampton.ac.uknih.gov
Fluorine Effects: The presence of fluorine introduces unique stereoelectronic effects. The gauche effect, for instance, can favor a conformation where electronegative groups are positioned at a 60° dihedral angle to each other, a phenomenon often observed in fluorinated alkanes. upenn.edu
The final conformational landscape is a delicate balance of minimizing steric hindrance while maximizing these stabilizing intramolecular interactions. rsc.org
Table 2: Factors Influencing Conformational Stability This table outlines the key interactions that determine the preferred 3D structure.
| Interaction | Description | Effect on Stability |
|---|---|---|
| Steric Hindrance | Repulsive interaction when bulky groups are close in space. | Destabilizing |
| Torsional Strain | Energy cost associated with eclipsing bonds during rotation. | Destabilizing |
| Intramolecular H-Bond (O-H···O) | Attractive force between the -OH proton and the ether oxygen. | Stabilizing |
| Intramolecular H-Bond (O-H···F) | Attractive force between the -OH proton and a fluorine atom. nih.gov | Potentially Stabilizing nih.gov |
| Gauche Effect | Tendency for electronegative groups to prefer a gauche conformation. | Potentially Stabilizing |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides a powerful lens through which to study the step-by-step pathways of chemical reactions. By modeling the reaction of this compound, researchers can map the energy changes that occur, identify transient intermediates, and characterize the high-energy transition states that control the reaction rate. rsc.org
For example, modeling the oxidation of the primary alcohol to an aldehyde would involve calculating the energy barrier required to remove a proton from the alcohol, thus providing insight into the reaction's kinetics. Similarly, studying the cleavage of the ether bond under acidic conditions would involve modeling the protonation of the ether oxygen and the subsequent steps. Such calculations can help determine whether the reaction proceeds through an S_N1 or S_N2-type mechanism and how the electron-withdrawing fluorine atoms affect the stability of any charged intermediates along the reaction pathway. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for identifying the compound, understanding its electronic structure, and interpreting experimental spectra. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate estimations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For this compound, computational models would calculate the magnetic shielding of each nucleus (for NMR) and the vibrational modes of the molecule (for IR). The predicted ¹H and ¹³C NMR spectra are particularly useful. The ¹H NMR would show distinct signals for the protons in different chemical environments. For instance, the proton of the hydroxyl (-OH) group would appear as a broad singlet, its chemical shift being sensitive to solvent and temperature. The protons of the methylene (B1212753) groups (-CH₂-) adjacent to the ether and alcohol functionalities would have characteristic shifts and coupling patterns. The most downfield proton signal is expected to be the triplet of the difluoroethoxy group (-OCHF₂) due to the strong deshielding effect of the two fluorine atoms and coupling with the single proton.
Similarly, predicted ¹³C NMR spectra would show distinct peaks for each carbon atom in the molecule, with their chemical shifts influenced by the electronegativity of neighboring atoms. The carbon atom in the -CF₂ group would be significantly shifted downfield.
IR spectroscopy predictions involve calculating the frequencies of molecular vibrations. msu.edu For this compound, key predicted vibrational frequencies would include a broad O-H stretching band, C-H stretching vibrations, C-O ether and alcohol stretching, and strong C-F stretching absorptions. docbrown.info Studies on similar fluorinated alcohols, such as 2,2,3,3-tetrafluoro-1-propanol, have utilized DFT calculations to assign vibrational frequencies to specific conformational isomers of the molecule, demonstrating the power of these predictive methods. nih.govresearchgate.net
Below are tables of theoretically predicted spectroscopic data for this compound, based on established principles and data from analogous structures.
Predicted ¹H NMR Chemical Shifts (Note: Predicted values for a standard solvent like CDCl₃. Actual values can vary based on solvent, concentration, and temperature.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| HO-CH₂- | ~1.5-2.5 | broad singlet |
| -CH₂-OH | ~3.8 | triplet |
| -O-CH₂-CH₂- | ~1.9 | quintet |
| -O-CH₂-CF₂H | ~3.7 | triplet |
| -CF₂H | ~5.8 | triplet of triplets |
Predicted ¹³C NMR Chemical Shifts (Note: Predicted values for a standard solvent like CDCl₃.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| HO-CH₂- | ~60 |
| -CH₂-CH₂-O- | ~32 |
| -O-CH₂-CF₂H | ~68 |
| -CF₂H | ~114 (triplet) |
Predicted IR Vibrational Frequencies (Note: These are approximate ranges for characteristic bond vibrations.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C-F stretch | 1150 - 1050 | Strong |
| C-O stretch (ether & alcohol) | 1150 - 1080 | Strong |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide profound insights into its conformational landscape, intermolecular interactions, and bulk properties that are not accessible through static computational models.
For this compound, an MD simulation could explore:
Conformational Dynamics: The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can map the potential energy surface, identify the most stable conformers, and calculate the energy barriers for conversion between them. This is crucial for understanding how the molecule's shape influences its properties.
Solvation and Mixture Properties: By simulating the compound in a solvent like water, researchers can study its hydration shell, hydrogen bonding capabilities, and how it affects the structure of the solvent. This is particularly relevant for understanding its solubility and behavior in aqueous or mixed-solvent systems.
Bulk Properties: By simulating a large number of molecules together in a simulation box with periodic boundary conditions, it is possible to predict macroscopic properties such as density, viscosity, diffusion coefficients, and heat capacity at different temperatures and pressures. These predicted values can be compared with experimental data to validate the force field. researchgate.net
The insights gained from MD simulations are critical for applications where the molecule's dynamic behavior and interactions at the molecular level are important, such as in its use as a specialty solvent, a component in formulations, or for understanding its interactions with larger biological systems.
Applications As a Chemical Building Block and Intermediate
Precursor in the Synthesis of Organofluorine Compounds
The primary alcohol functional group in 3-(2,2-Difluoroethoxy)propan-1-ol serves as a handle for introducing the 3-(2,2-difluoroethoxy)propyl moiety into a variety of molecular scaffolds.
While specific examples for this compound are not detailed in available literature, alcohols are fundamental precursors for the synthesis of ethers and esters. Standard synthetic methodologies would apply:
Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions (e.g., acid catalysis, coupling agents) would yield the corresponding fluorinated esters.
Williamson Ether Synthesis: Deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide, would produce fluorinated ethers.
These transformations would result in molecules where the difluoroethoxypropane unit is connected via an ester or ether linkage, respectively.
The incorporation of fluorinated motifs is a common strategy in the design of modern agrochemicals and specialized polymers to enhance their efficacy, stability, and hydrophobicity. Although direct evidence of the use of this compound in these applications is not found in the searched literature, its structure is analogous to other fluorinated building blocks used in these fields. It could potentially be used to synthesize intermediates for these complex structures.
Role in Advanced Organic Synthesis
The bifunctional nature of this compound (an alcohol and a difluoroether) allows for its potential use in more complex synthetic strategies.
This compound could serve as a building block for constructing molecules with multiple functional groups. The alcohol can be converted into other functionalities such as aldehydes, carboxylic acids, amines, or halides, while the difluoroether moiety remains intact, leading to polyfunctional molecules with a specific fluorinated tag.
No specific instances of this compound being used in sequential or cascade reactions have been identified in the available research. Such applications would depend on the development of specific reaction protocols that can exploit its unique structure.
Development of Specialty Chemical Intermediates
As a functionalized alcohol, this compound can be considered a specialty chemical intermediate. Its value lies in its potential to introduce the difluoroethoxypropyl group into other molecules, thereby creating new, more complex intermediates for various industries. The development of these second-generation intermediates would be driven by the specific needs of the end-product, be it a pharmaceutical, an agrochemical, or a high-performance polymer.
Due to the limited availability of specific research findings and data tables for the chemical compound "this compound" in the public domain, a detailed article focusing solely on its applications in materials science as a monomer for fluoropolymers and as a surface modifier, as per the requested outline, cannot be generated at this time.
Extensive searches have revealed a lack of dedicated scientific literature and experimental data specifically investigating the polymerization of this compound or its explicit use in surface modification with detailed research findings. General information on fluoropolymers and the use of other fluorinated alcohols for surface treatments exists, but this information is not specific to the compound and therefore does not meet the stringent requirements of the prompt.
To provide a thorough and scientifically accurate article as requested, detailed research findings, including data on polymer properties derived from this specific monomer or surface properties resulting from its application as a modifier (such as contact angle measurements or surface energy data), are essential. Without such specific information, the content would be speculative and not based on verifiable research.
Therefore, this response cannot fulfill the request to generate an article on "this compound" with the specified level of detail and adherence to the provided outline. Further research and publication of studies on this particular compound would be necessary to enable the creation of such an article.
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes
The availability of any chemical building block is predicated on its efficient and scalable synthesis. For 3-(2,2-difluoroethoxy)propan-1-ol, future research will likely focus on moving beyond traditional, multi-step syntheses to more elegant and efficient methodologies.
A primary avenue of investigation would be the direct Williamson ether synthesis under phase-transfer catalysis (PTC). This approach could offer high yields and simplified purification protocols. Another promising direction is the development of a one-pot synthesis from readily available starting materials like 3-chloropropan-1-ol and 2,2-difluoroethanol (B47519), potentially mediated by novel catalytic systems to avoid the need for strong bases and harsh conditions.
| Potential Synthetic Route | Key Features | Potential Advantages |
| Phase-Transfer Catalysis | Use of quaternary ammonium (B1175870) salts to facilitate the reaction between an alkoxide and a fluoroalkene precursor. | Milder reaction conditions, higher yields, and easier scale-up. |
| One-Pot Synthesis | A sequential reaction in a single reactor, minimizing intermediate isolation steps. | Reduced waste, lower costs, and improved time efficiency. |
| Catalytic Etherification | Utilization of transition metal catalysts to form the C-O bond. | High selectivity and potential for asymmetric variations. |
This table presents hypothetical synthetic routes and their potential advantages for this compound, based on established chemical principles.
Exploration of Undiscovered Reactivity Patterns
The interplay between the primary alcohol and the difluoroethoxy group in this compound suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate its behavior under a variety of reaction conditions.
A key area of interest is the intramolecular cyclization of this compound. Depending on the conditions and catalysts used, it could potentially lead to novel fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry. Another area for exploration is the reactivity of the C-F bonds. While generally strong, their activation through specific catalytic methods could open up new pathways for functionalization.
Advanced Catalysis in its Synthesis and Transformations
The role of catalysis in the synthesis and subsequent transformation of this compound cannot be overstated. Future research will likely leverage cutting-edge catalytic systems to enhance efficiency, selectivity, and scope.
The use of organocatalysis, for instance, could provide a metal-free alternative for the synthesis and functionalization of this alcohol, aligning with the principles of green chemistry. Furthermore, the development of bespoke transition-metal catalysts, perhaps featuring tailored ligand architectures, could enable previously inaccessible transformations, such as the remote functionalization of the propane (B168953) backbone.
| Catalytic Approach | Potential Application | Expected Outcome |
| Organocatalysis | Asymmetric esterification or etherification. | Access to chiral derivatives of this compound. |
| Transition-Metal Catalysis | C-H activation at the propane backbone. | Direct functionalization without the need for pre-installed functional groups. |
| Biocatalysis | Enzyme-mediated selective oxidation of the primary alcohol. | Green and highly selective synthesis of the corresponding aldehyde or carboxylic acid. |
This table outlines potential advanced catalytic applications for this compound, representing future research frontiers.
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, reproducibility, and scalability. The future development of synthetic routes to this compound should consider compatibility with these modern technologies from the outset.
A flow-based synthesis could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature and residence time. This could lead to higher yields and purities compared to traditional batch processing. Automated platforms could then be used to rapidly screen different catalysts and reaction conditions, accelerating the optimization of its synthesis and transformations.
Expanding Applications in Green Chemical Processes and Sustainable Manufacturing
The principles of green chemistry and sustainable manufacturing are increasingly central to modern chemical research. The unique properties of this compound could be leveraged in several environmentally benign applications.
Its potential use as a novel green solvent is a particularly exciting prospect. The fluorine content could impart unique solubility characteristics, making it a viable alternative to more hazardous or environmentally persistent solvents. Additionally, its derivatives could find applications as more sustainable surfactants or in the formulation of eco-friendly materials. Research in this area would involve a thorough assessment of its biodegradability and toxicity profile to ensure its environmental credentials.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3-(2,2-Difluoroethoxy)propan-1-ol, and how is structural fidelity validated?
- Methodology :
- Williamson Ether Synthesis : React propan-1-ol derivatives (e.g., 3-bromopropan-1-ol) with 2,2-difluoroethanol under basic conditions (e.g., NaH or KOH).
- Fluorination Strategies : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) on precursor diols or ketones.
- Characterization : Confirm purity via HPLC and structure using NMR (δ 3.5–4.0 ppm for ether linkages), NMR (δ -120 to -125 ppm for CF), and IR spectroscopy (broad OH stretch at ~3300 cm) .
Q. Which spectroscopic techniques are critical for identifying this compound, and what are diagnostic spectral markers?
- Key Techniques :
- NMR : Distinct doublet for CF groups due to coupling with adjacent protons.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.15 (CHFO) and fragmentation patterns for ether cleavage.
- IR Spectroscopy : Absence of carbonyl peaks rules out oxidation byproducts .
Q. How does the difluoroethoxy group affect the compound’s solubility and polarity compared to non-fluorinated analogs?
- Analysis :
- LogP Measurement : Use reversed-phase HPLC to compare with non-fluorinated ethers; CF groups reduce hydrophilicity.
- Polarity Index : Dielectric constant measurements show increased polarity due to fluorine’s electronegativity, impacting solvent compatibility .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Reactivity Profile :
- The electron-withdrawing CF group enhances leaving-group ability, accelerating SN reactions.
- Case Study : Reaction with NaOCH yields substituted ethers 2x faster than non-fluorinated analogs. Monitor via NMR to track intermediate formation .
Q. How can computational chemistry predict the compound’s interactions with biological targets like enzymes?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with cytochrome P450 isoforms; CF groups may sterically hinder active-site access.
- DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic attack sites on the ether linkage .
Q. What strategies optimize enantiomeric resolution if chiral impurities arise during synthesis?
- Resolution Techniques :
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol mobile phases.
- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How does the compound’s stability under acidic/basic conditions compare to non-fluorinated ethers?
- Stability Testing :
- Hydrolysis Kinetics : Under pH 12, this compound degrades 50% faster than ethoxy analogs due to CF-induced polarization. Monitor via GC-MS for cleavage products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
